molecular formula C18H23ClN4O5S B113429 3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride CAS No. 374776-34-8

3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride

Cat. No. B113429
CAS RN: 374776-34-8
M. Wt: 442.9 g/mol
InChI Key: XGOLPGNYPMGNPL-UHFFFAOYSA-N
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Description

The compound “3-[(5-Carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride” has the molecular formula C18H23ClN4O5S . It has a molecular weight of 442.9 g/mol . The IUPAC name for this compound is also "3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride" .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C18H23ClN4O5S/c1-4-6-13-15 (16 (17 (20)24)23 (3)22-13)21-18 (25)12-10-11 (29 (19,26)27)7-8-14 (12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3, (H2,20,24) (H,21,25) . The SMILES representation is CCCC1=NN (C (=C1NC (=O)C2=C (C=CC (=C2)S (=O) (=O)Cl)OCCC)C (=O)N)C .


Physical And Chemical Properties Analysis

The compound has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 9 rotatable bonds .

Scientific Research Applications

Antihypertensive Research

This compound is utilized in the development of antihypertensive agents. It serves as a reference standard in the research of blood pressure-lowering medications . Its structural features are conducive to the modulation of biological pathways involved in hypertension, making it a valuable tool for pharmacological studies.

COVID-19 Research Chemicals and Analytical Standards

It has been listed as a reference standard for COVID-19 research chemicals and analytical standards . This implies its use in the study of therapeutic agents against the SARS-CoV-2 virus or in the analysis of biochemical interactions related to the virus’s pathology .

Mannich Reaction in Bioactive Molecule Synthesis

The compound is involved in the Mannich reaction , a method used to introduce aminoalkyl substituents into molecules. This reaction is fundamental in constructing bioactive molecules with potential antimalarial, antitumor, antimicrobial, antitubercular, anti-inflammatory, and anticonvulsant properties .

Synthesis of β-Amino Carbonyl Compounds

It plays a role in the synthesis of β-amino carbonyl compounds , which are key intermediates in producing numerous nitrogen-containing natural products and pharmaceuticals. These compounds are also used in the synthesis of amino alcohols, peptides, and lactams .

Catalyst in Organic Synthesis

The compound can act as a catalyst in organic synthesis, particularly in reactions that form β-amino carbonyl derivatives. Its use in such reactions highlights its importance in facilitating efficient and eco-friendly synthetic pathways .

Enaminone Synthesis

Lastly, it is used in the synthesis of enaminones under solvent-free conditions. Enaminones are valuable intermediates in organic chemistry, used to create various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

It is mentioned that this compound is an intermediate in the preparation of sildenafil analogues . Sildenafil is known to target phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis. Therefore, it’s possible that this compound may also target PDE5 or related enzymes.

Pharmacokinetics

It is mentioned that the compound is soluble in chloroform, dichloromethane, and ethyl acetate . This could potentially affect its absorption and distribution in the body.

properties

IUPAC Name

3-[(5-carbamoyl-1-methyl-3-propylpyrazol-4-yl)carbamoyl]-4-propoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O5S/c1-4-6-13-15(16(17(20)24)23(3)22-13)21-18(25)12-10-11(29(19,26)27)7-8-14(12)28-9-5-2/h7-8,10H,4-6,9H2,1-3H3,(H2,20,24)(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOLPGNYPMGNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)OCCC)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[5-(Aminocarbonyl)-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-propoxy-benzenesulfonyl Chloride

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